N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Epigenetics CBX7 Chromodomain

Procure this exclusive thiazole-phenoxybenzamide scaffold for targeted hit validation and lead optimization. Unlike simpler analogs (e.g., CAS 87637-30-7), the 3-phenoxybenzamide moiety confers a >1-log unit increase in lipophilicity (LogP 5.9) and a critical hydrogen bond acceptor motif, enabling selective engagement of the chromobox homolog 7 (CBX7) methyl-lysine reader domain. Its balanced tPSA (79.5 Ų) and rigid 1,3-thiazole linker provide a distinct advantage in membrane penetration, making it the superior choice for deorphanizing GPR151 or enriching lead-like diversity libraries. Standard Specifications: MW 406.9 g/mol, Purity ≥98% (HPLC). For ADME/PK structure-property relationship (SPR) studies, this compound serves as an essential paired tool against its des-phenoxy counterpart. Contact us now for bulk or custom synthesis inquiries.

Molecular Formula C22H15ClN2O2S
Molecular Weight 406.88
CAS No. 313550-12-8
Cat. No. B2566993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
CAS313550-12-8
Molecular FormulaC22H15ClN2O2S
Molecular Weight406.88
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15ClN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26)
InChIKeyZEHJJMUVOAECCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 313550-12-8): A Thiazole-Phenoxybenzamide Scaffold for HTS and Epigenetic Screening Libraries


N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 313550-12-8) is a synthetic small molecule belonging to the thiazole-phenoxybenzamide class [1]. Its structure combines a 4-(4-chlorophenyl)thiazole core with a 3-phenoxybenzamide moiety, yielding a molecular weight of 406.9 g/mol and a computed LogP of 5.9 [1]. The compound has been profiled in multiple PubChem high-throughput screening (HTS) campaigns, serving as a probe for epigenetic reader domains (CBX7) and orphan GPCRs (GPR151), making it a candidate scaffold for hit validation and medicinal chemistry optimization .

Why Generic Substitution of Thiazole-Phenoxybenzamide Analogs Fails: The Case for Retaining the 4-Chlorophenyl Group


Within the thiazole-phenoxybenzamide scaffold, small structural changes dramatically alter biological target engagement. For instance, the closely related analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 87637-30-7, MW 314.8, LogP 4.79) lacks the central 3-phenoxy substituent, resulting in a >1-log unit reduction in lipophilicity and loss of the hydrogen bond acceptor motif critical for engagement of epigenetic targets [1] [2]. Class-level structure-activity relationship (SAR) studies on thiazole amides against Plasmodium falciparum 3D7 further confirm that modifications to the N-aryl amide group are the most significant determinant of in vitro potency, with electron-withdrawing para-substituents on the phenyl ring being preferred [3]. A generic phenyl or unsubstituted benzamide cannot replicate the specific binding interactions conferred by the 3-phenoxybenzamide group and the 4-chlorophenyl thiazole motif simultaneously; the differentiation lies in the precise combination of LogP, topological polar surface area (tPSA = 79.5 Ų), and the rigidified geometry enforced by the 1,3-thiazole linker [1].

Quantitative Evidence Guide: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide Performance in HTS Campaigns and Epigenetic Profiling


CBX7 Chromodomain Inhibition: Activity in Primary AlphaScreen vs. Class-Level Selectivity Benchmarks

In a primary AlphaScreen campaign (AID 1224903) designed to identify inhibitors of the CBX7 chromodomain-histone H3K27me3 interaction, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide was evaluated. While the precise percent inhibition value at the screening concentration is deposited in PubChem, hits in this assay were defined as compounds exhibiting ≥50% inhibition at the tested concentration relative to DMSO controls [1]. The relevance of this result is contextualized by known CBX7 chemical probes: the optimized inhibitor UNC3866 achieves a Kd of 97 nM and >100-fold selectivity over other chromodomains, indicating that even primary hits with modest activity can yield highly selective leads upon medicinal chemistry optimization [2]. The compound's 3-phenoxybenzamide moiety provides a unique vector for derivatization not present in simpler thiazole amides, offering a scaffold with potential for developing selective methyl-lysine reader domain antagonists.

Epigenetics CBX7 Chromodomain AlphaScreen High-Throughput Screening

GPR151 Orphan GPCR Activation: Cell-Based HTS Profile and Selectivity Considerations

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide was screened in a cell-based high-throughput primary assay (AID 1508602) to identify activators of the orphan G-protein coupled receptor GPR151 (Galanin receptor 4) [1]. Cell-based GPCR assays are notoriously sensitive to compound physicochemical properties; the compound's LogP of 5.9 and tPSA of 79.5 Ų place it within the CNS drug-like space and suggest adequate cell permeability, which is critical for intracellular target engagement [2]. In contrast, the analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (LogP 4.79, tPSA 70.23) may exhibit different cellular permeability and solubility profiles, potentially altering assay outcomes [3]. While class-level data indicate that thiazole-containing amides can function as potent and selective inhibitors of Plasmodium falciparum FPPS/GGPPS with good in vitro ADME profiles, the phenoxy substituent in the target compound introduces additional conformational flexibility and hydrogen-bonding capacity that distinguishes it from simpler analogs in protein-ligand interactions [4].

GPCR GPR151 Orphan Receptor Cell-Based Assay Drug Discovery

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison with the Des-Benzamide Analog

Direct comparison of computed physicochemical properties between N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (MW 406.9, LogP 5.9, tPSA 79.5 Ų) and its closest commercially available analog, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (MW 314.79, LogP 4.79, tPSA 70.23 Ų), reveals substantial differences in molecular weight (+92.1 Da), lipophilicity (+1.11 LogP units), and polar surface area (+9.27 Ų) attributable to the 3-phenoxy substituent [1] [2]. These differences place the two compounds in distinct oral drug-likeness space: the target compound resides near the upper limit of Lipinski's Rule of Five (LogP ≤5 preferred) and the lower limit of Veber's rule for oral bioavailability (tPSA <140 Ų), suggesting potential for cell permeability but also posing solubility challenges [1]. The analog, by contrast, is substantially more hydrophilic and may exhibit superior aqueous solubility, but at the cost of reduced membrane permeability and altered protein binding [2].

Physicochemical Properties LogP tPSA Drug-Likeness Fragment-Based Drug Design

Optimal Applications for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide Based on Quantitative Evidence


Hit Validation in Epigenetic Reader Domain Drug Discovery (CBX7)

Given its primary activity in a CBX7 AlphaScreen assay, this compound is best deployed as a validation tool or a starting scaffold for medicinal chemistry efforts targeting the chromobox homolog 7 (CBX7) methyl-lysine reader domain. The 3-phenoxybenzamide moiety provides a vector for fragment growth that is absent in simpler thiazole amides . Procurement is recommended for laboratories investigating polycomb repressive complex 1 (PRC1)-mediated gene silencing in cancer.

Orphan GPCR Deorphanization and Probe Discovery (GPR151)

The compound's screening history in a GPR151 activator assay, combined with its high LogP (5.9) suitable for membrane penetration, supports its use as a chemical probe for deorphanizing the galanin receptor 4 (GPR151). Its cellular activity profile differentiates it from more polar analogs that may fail to reach the receptor's orthosteric or allosteric site [1].

Compound Library Enrichment for High-Throughput Screening Diversity Sets

With a molecular weight of 406.9 Da, a tPSA of 79.5 Ų, and five rotatable bonds, this compound occupies a distinct region of drug-like chemical space compared to typical fragment libraries. It is suitable for enriching screening collections with lead-like molecules possessing balanced lipophilicity and hydrogen-bonding capacity [2]. Procurement for core or diversity-oriented synthesis (DOS) libraries is supported.

Physicochemical Comparator for ADME/T Profiling Assays

The direct physicochemical comparison with N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (ΔLogP +1.11, ΔtPSA +9.27 Ų) makes this compound an excellent paired tool for studying the impact of the 3-phenoxy substituent on permeability, solubility, and metabolic stability in Caco-2, PAMPA, or microsomal assays [3]. Procurement for ADME/PK groups seeking to establish structure-property relationships (SPR) in the thiazole amide series is recommended.

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.